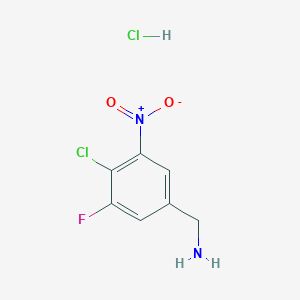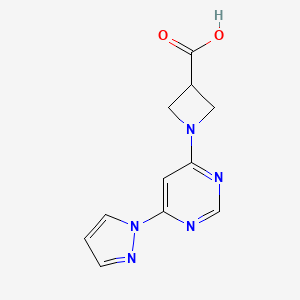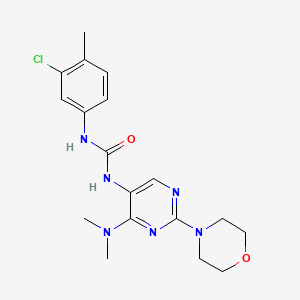![molecular formula C12H12ClNO3 B2537757 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one CAS No. 128101-39-3](/img/structure/B2537757.png)
6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds to 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one has been explored in various studies. For instance, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides was achieved starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. This process involved a Diels-Alder reaction with propargyl bromide, followed by substitution with nucleophiles to introduce acyclo sugar moieties, and subsequent treatments to afford the benzyl protected C-nucleosides. The final products were obtained after debenzylation and deprotection steps .
Molecular Structure Analysis
The molecular structure of 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one is not directly discussed in the provided papers. However, the structure-activity relationships of similar compounds, such as 4H-3,1-benzoxazin-4-ones, have been studied. These compounds exhibit various biological activities when substituted at specific positions. For example, derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position and substitutions at the 6-position with different halogens showed lipid-altering characteristics .
Chemical Reactions Analysis
The chemical reactivity of compounds within the same family as 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one has been investigated. For example, 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione underwent phase-transfer catalytic conditions to yield 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones when reacted with amides and thioamides. The nature of the substituents influenced the reaction mode and the nature of the products, indicating the potential for diverse chemical transformations within this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one are not explicitly detailed in the provided papers. However, the properties of structurally related compounds suggest that substitutions at various positions can significantly affect their biological activities and physical properties. For example, the presence of a bromine atom at the 6-position of 4H-3,1-benzoxazin-4-ones was found to be optimal for eliciting hypolipidemic effects in rats . This implies that the physical and chemical properties of such compounds are crucial for their biological function and can be fine-tuned through molecular modifications.
科学的研究の応用
Coordination Chemistry
The adaptable coordination chemistry of similar benzo[d][1,3]oxazine derivatives towards metals such as zinc and mercury has been explored. These compounds exhibit high versatility, providing different environments to the metal center due to diverse coordination modes. In one study, a pentacoordinated zinc center with an iminic "open" structure ligand was identified, showcasing the potential of these compounds in creating complex metal-organic frameworks (Ardizzoia, Brenna, & Therrien, 2010).
Synthetic Potential for Pharmaceutical Compounds
Benzo[1,4]-oxazine derivatives, including those with structural modifications, have attracted considerable interest for their potential in novel pharmaceutical compound development. The synthesis of pyrido[2,3-b][1,4]oxazine as a scaffold for bioactive compounds highlights the versatility of these compounds in medicinal chemistry. Such derivatives have been pursued for their structural novelty and potential pharmacological activities (Gim et al., 2007).
特性
IUPAC Name |
6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNVBGTFZYJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)
![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)